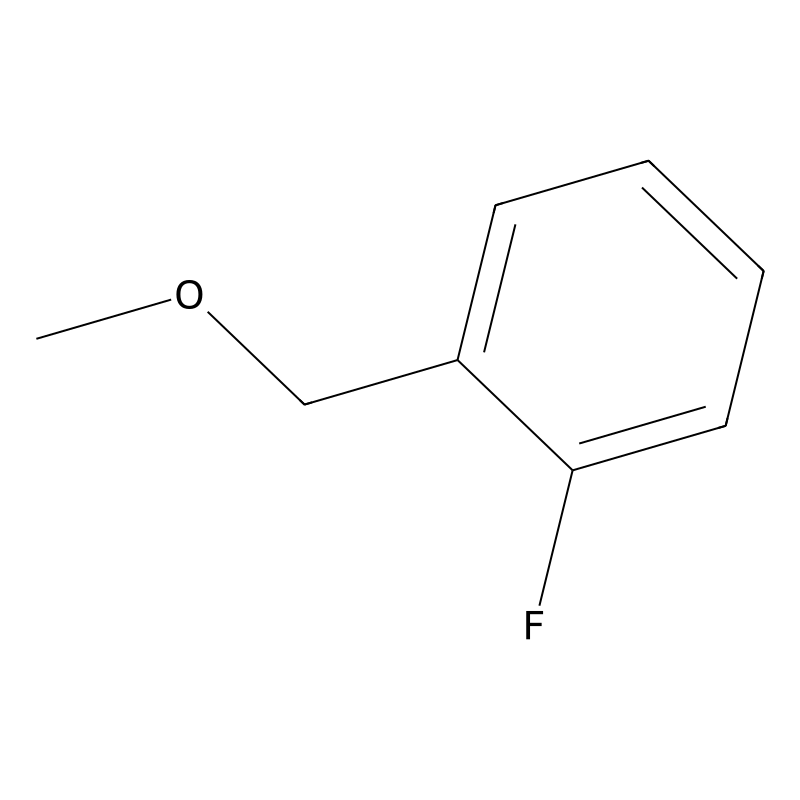

1-Fluoro-2-(methoxymethyl)benzene

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

1-Fluoro-2-(methoxymethyl)benzene, with the chemical formula CHFO and CAS number 148760-23-0, is an aromatic compound characterized by the presence of a fluorine atom and a methoxymethyl substituent on a benzene ring. This compound is notable for its unique structural features, which influence its reactivity and potential applications in organic synthesis and medicinal chemistry.

- Nucleophilic Substitution: The fluorine atom can be replaced by nucleophiles such as amines or thiols, facilitating the formation of new compounds.

- Electrophilic Aromatic Substitution: The methoxymethyl group can direct electrophiles to specific positions on the benzene ring, enhancing reactivity.

- Oxidation and Reduction: The methoxymethyl group can be oxidized to form aldehydes or carboxylic acids, while reduction can yield alcohols .

Several synthetic routes have been explored for the preparation of 1-fluoro-2-(methoxymethyl)benzene:

- Direct Fluorination: This method involves the substitution of hydrogen in a suitable precursor compound with fluorine using reagents like Selectfluor or other fluorinating agents.

- Nucleophilic Substitution Reactions: Starting from 2-(methoxymethyl)phenol, fluorination can occur through nucleophilic displacement of a leaving group by fluoride ions.

- Alkylation Reactions: The methoxymethyl group can be introduced via alkylation of phenolic precursors with formaldehyde and methanol under acidic conditions .

1-Fluoro-2-(methoxymethyl)benzene has potential applications in various fields:

- Pharmaceutical Development: Its unique structure may be leveraged in drug design to enhance efficacy and selectivity.

- Organic Synthesis: It serves as an intermediate in synthesizing more complex organic molecules.

- Material Science: Fluorinated compounds are often utilized in developing advanced materials due to their unique physical properties .

Several compounds share structural similarities with 1-fluoro-2-(methoxymethyl)benzene. Here’s a comparison highlighting its uniqueness:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 1-Bromo-2-(methoxymethyl)benzene | Contains bromine instead of fluorine | Bromine has different reactivity compared to fluorine |

| 4-Fluoro-2-methoxybenzene | Lacks the methoxymethyl group | Simpler structure; less steric hindrance |

| 2-Fluoro-4-(methoxycarbonyl)benzene | Contains a carbonyl group instead of methoxymethyl | Different functional group impacts reactivity |

1-Fluoro-2-(methoxymethyl)benzene stands out due to the combination of a fluorine atom and a methoxymethyl group, which provides distinct steric and electronic properties that are advantageous for specific synthetic pathways .